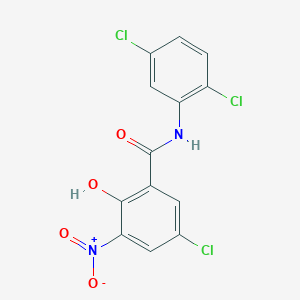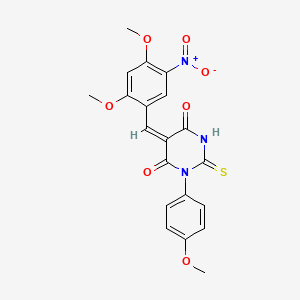
N-(3,5-dichlorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide
描述
N-(3,5-dichlorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide, also known as AG-3-5, is a chemical compound that has been extensively studied for its potential use in the treatment of various diseases. AG-3-5 is a piperazine derivative that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用机制
The exact mechanism of action of N-(3,5-dichlorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to act through multiple pathways. N-(3,5-dichlorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in inflammation, cancer, and viral replication. Additionally, N-(3,5-dichlorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the development of inflammation. N-(3,5-dichlorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide has also been shown to inhibit the activity of various enzymes that are involved in cancer cell proliferation and survival. Additionally, N-(3,5-dichlorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide has been shown to inhibit the replication of viruses by interfering with their ability to enter host cells.
实验室实验的优点和局限性
One of the main advantages of using N-(3,5-dichlorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide in lab experiments is its wide range of biological activities. N-(3,5-dichlorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, which make it a versatile tool for studying various biological processes. Additionally, N-(3,5-dichlorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide is relatively easy to synthesize and purify, which makes it readily available for use in lab experiments. One of the main limitations of using N-(3,5-dichlorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide in lab experiments is its potential toxicity. While N-(3,5-dichlorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide has been shown to be relatively non-toxic in vitro, further studies are needed to determine its safety and efficacy in vivo.
未来方向
There are many potential future directions for research on N-(3,5-dichlorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide. One area of research could focus on the development of new synthesis methods for N-(3,5-dichlorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide that improve the yield and purity of the final product. Another area of research could focus on the development of new analogs of N-(3,5-dichlorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide that have improved efficacy and reduced toxicity. Additionally, further studies are needed to determine the safety and efficacy of N-(3,5-dichlorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide in vivo, which could lead to the development of new therapeutic agents for the treatment of various diseases.
科学研究应用
N-(3,5-dichlorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. N-(3,5-dichlorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide has also been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, N-(3,5-dichlorophenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide has been shown to have anti-viral properties, with studies demonstrating its ability to inhibit the replication of viruses such as HIV and hepatitis C virus.
属性
IUPAC Name |
N-(3,5-dichlorophenyl)-4-(2-hydroxyphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3OS/c18-12-9-13(19)11-14(10-12)20-17(24)22-7-5-21(6-8-22)15-3-1-2-4-16(15)23/h1-4,9-11,23H,5-8H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBUFAWOUYLJOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=S)NC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-4-(2-hydroxyphenyl)piperazine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4853622.png)

![2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B4853638.png)
![methyl 4-{[(3-pyridinylmethyl)amino]carbonyl}benzoate](/img/structure/B4853643.png)
![7-(2-furyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4853651.png)
![2-[(2,6-dichlorobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide](/img/structure/B4853658.png)
![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4853668.png)
![methyl 5-methyl-2-({[(3-phenylpropyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4853682.png)
![5-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-1-methyl-1H-tetrazole](/img/structure/B4853689.png)
![1-(2-ethylphenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4853690.png)

![N-cyclohexyl-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4853700.png)
![1-(2,2-dimethylpropanoyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4853702.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4853704.png)